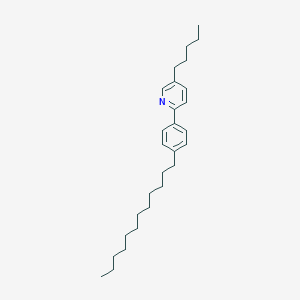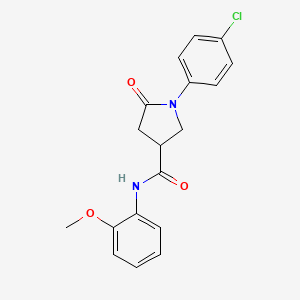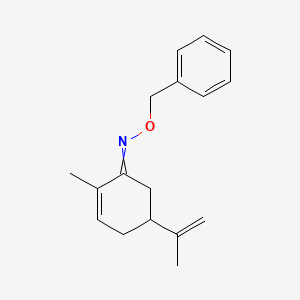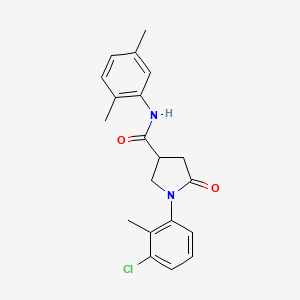![molecular formula C14H8F3N3O B12453108 4-{3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}pyridine](/img/structure/B12453108.png)
4-{3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}pyridine is a compound that belongs to the class of organic compounds known as trifluoromethylbenzenes. These compounds contain a benzene ring substituted with one or more trifluoromethyl groups. The trifluoromethyl group is known for its significant role in pharmaceuticals, agrochemicals, and materials due to its unique chemical properties .
Preparation Methods
The synthesis of 4-{3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}pyridine involves several steps. One common method includes the reaction of p-trifluoromethylaniline with ethyl 2,3-dicyanopropionate under weakly acidic conditions to form a ring. . Industrial production methods often involve similar steps but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
4-{3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}pyridine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives, while substitution reactions may produce various substituted pyridines.
Scientific Research Applications
4-{3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}pyridine has numerous scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 4-{3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}pyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
4-{3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}pyridine can be compared with other similar compounds, such as:
Fluoxetine: A selective serotonin reuptake inhibitor used as an antidepressant.
Trifluorotoluene: Used in the synthesis of various pharmaceuticals and agrochemicals.
Properties
Molecular Formula |
C14H8F3N3O |
|---|---|
Molecular Weight |
291.23 g/mol |
IUPAC Name |
5-pyridin-4-yl-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C14H8F3N3O/c15-14(16,17)11-3-1-9(2-4-11)12-19-13(21-20-12)10-5-7-18-8-6-10/h1-8H |
InChI Key |
LOCVEPTVUXCIGC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)C3=CC=NC=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(N-acetylglycyl)amino]-N-(4-bromophenyl)cyclohexanecarboxamide](/img/structure/B12453029.png)

![1-benzyl-3,4-dimethyl-5-[(3-methylbutyl)amino]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12453043.png)
![3,3-Difluoro-2-hydroxy-2-[3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B12453054.png)

![2-Benzyl-4,8-diethoxy-1,3-dimethylcyclohepta[c]pyrrolium perchlorate](/img/structure/B12453063.png)

![(4Z)-5-methyl-4-[2-(3-phenyl-1H-pyrazol-5-yl)hydrazinylidene]-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12453082.png)

![methyl 2-[(1E)-2-(2,5-dimethyl-1-phenylpyrrol-3-yl)ethenyl]-6-methoxybenzoate](/img/structure/B12453095.png)
![Methyl 4,5-dimethoxy-2-[(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbamoyl)amino]benzoate](/img/structure/B12453100.png)
![1-[(N-acetylglycyl)(4-methoxyphenyl)amino]-N-(2-methylphenyl)cyclohexanecarboxamide](/img/structure/B12453105.png)
![2-{[1-(4-Bromo-2-methylphenyl)-3-methoxy-3-oxopropyl]carbamoyl}benzoic acid](/img/structure/B12453107.png)

